

Core Physicochemical Properties and Molecular Structure

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxy-4-methylpyridine

CAS No.: 610279-04-4

Cat. No.: B1275899

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The foundational characteristics of a synthetic building block dictate its reactivity, solubility, and overall utility. The precise molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

Property	Data	Source
Molecular Formula	C ₈ H ₁₀ BrNO	[1][2]
Molecular Weight	216.08 g/mol	[1]
CAS Number	610279-04-4	[1]
Appearance	Not explicitly defined; related compounds are off-white solids or liquids.	
Storage	2-8°C, sealed, dry environment	[1]

Molecular Structure Diagram

The structural arrangement of **5-Bromo-2-ethoxy-4-methylpyridine** is key to its reactivity. The electron-donating ethoxy and methyl groups activate the pyridine ring, while the bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions.

Caption: Chemical structure of **5-Bromo-2-ethoxy-4-methylpyridine**.

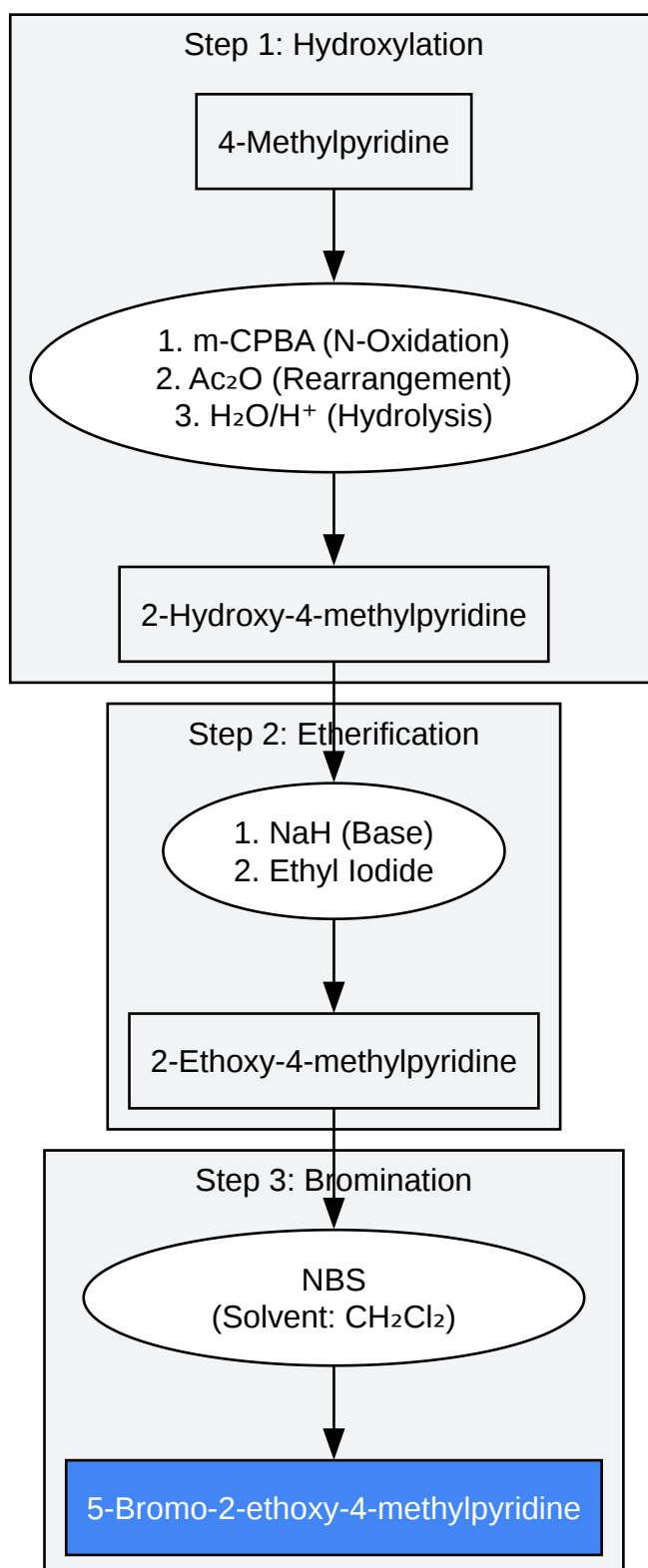
Representative Synthesis Workflow

The synthesis of **5-Bromo-2-ethoxy-4-methylpyridine** can be achieved through a multi-step process starting from simpler pyridine precursors. The chosen route must strategically install the required substituents with high regioselectivity. The following workflow illustrates a logical and field-proven approach.

Experimental Protocol: A Plausible Synthetic Route

- **Hydroxylation of 4-Methylpyridine:** The synthesis can commence with 4-methylpyridine (4-picoline). A common strategy to introduce a hydroxyl group at the 2-position is via N-oxidation followed by treatment with acetic anhydride and subsequent hydrolysis. This sequence, known as the Boekelheide reaction, reliably yields 2-hydroxy-4-methylpyridine.
- **Williamson Ether Synthesis:** The resulting pyridin-2-ol is then subjected to an etherification reaction. Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) in an aprotic solvent like tetrahydrofuran (THF) generates a sodium pyridinololate salt. Subsequent reaction with an ethylating agent, such as ethyl iodide ($\text{CH}_3\text{CH}_2\text{I}$), furnishes 2-ethoxy-4-methylpyridine. The choice of a strong base is critical to ensure complete deprotonation and drive the reaction to completion.
- **Electrophilic Bromination:** The final step is the selective bromination at the 5-position. The pyridine ring is activated by the electron-donating ethoxy and methyl groups, directing electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the C4-methyl group can favor substitution at the C5 position. A common brominating agent is N-Bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthesis Workflow Diagram



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Caption: Representative synthetic workflow for **5-Bromo-2-ethoxy-4-methylpyridine**.

Strategic Applications in Drug Development

The true value of **5-Bromo-2-ethoxy-4-methylpyridine** lies in its application as a versatile intermediate. The bromine atom at the C5 position is not merely a substituent but a key functional handle for modern carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions.

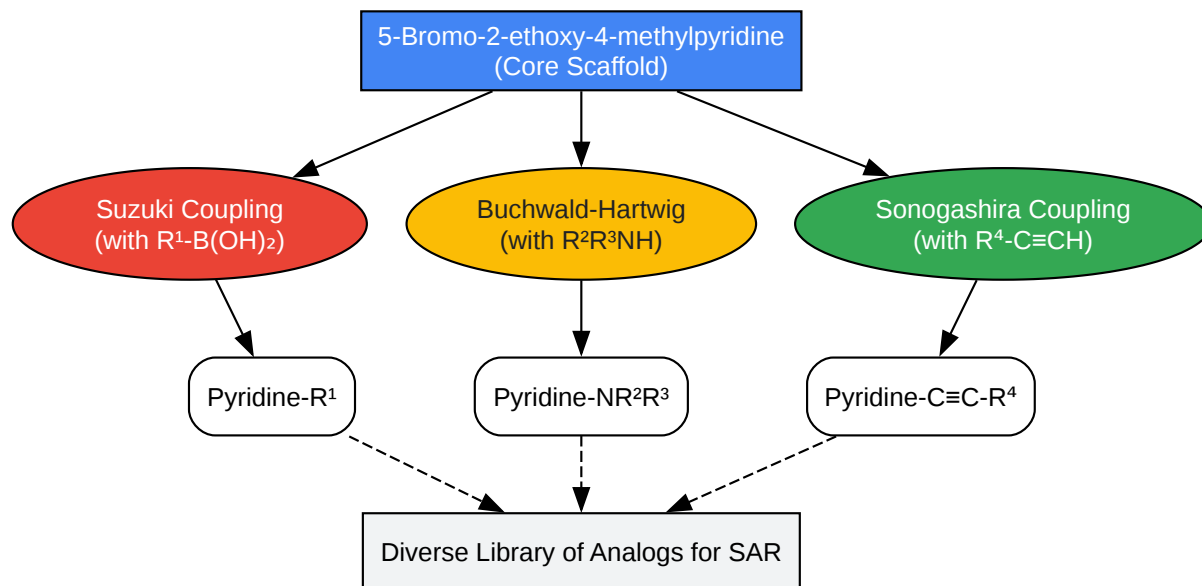
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.

- **Suzuki Coupling:** Reaction with aryl or heteroaryl boronic acids allows for the direct installation of diverse aromatic systems at the 5-position. This is a powerful method for exploring Structure-Activity Relationships (SAR) by modifying peripheral substituents to enhance target binding or modulate physicochemical properties.
- **Buchwald-Hartwig Amination:** The bromine atom can be coupled with a wide range of primary or secondary amines to form substituted 5-aminopyridine derivatives. This C-N bond formation is crucial for synthesizing compounds that target protein kinases, where an amino group often acts as a key hydrogen-bond donor in the ATP-binding "hinge" region.[3]
- **Sonogashira Coupling:** Reaction with terminal alkynes provides access to 5-alkynylpyridine derivatives, which can serve as precursors for more complex heterocyclic systems or as final targets themselves.

The ability to perform these transformations selectively makes **5-Bromo-2-ethoxy-4-methylpyridine** a cornerstone for generating compound libraries aimed at discovering novel therapeutic agents.[1]

Logical Flow of Application in SAR Studies



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Sources

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